2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of quinazoline derivatives.
Wirkmechanismus
The mechanism of action of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which leads to the inhibition of cancer cell growth. It has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cells and has the potential to be developed into a new cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are various future directions for the research of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride. One of the directions is to further investigate its potential as an anticancer agent and to develop it into a new cancer treatment. Another direction is to explore its potential as an anti-inflammatory and analgesic agent and to develop it into a new pain management treatment. Additionally, further research is needed to better understand its mechanism of action and to develop new synthesis methods that can improve its solubility in water.
Synthesemethoden
The synthesis of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride is a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 4-methylpiperazine with 2-chloro-N-(1-phenylethyl)quinazolin-4-amine in the presence of a base. This reaction results in the formation of 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine, which is then reacted with hydrochloric acid to obtain the final product, 2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-(4-methyl-1-piperazinyl)-N-(1-phenylethyl)-4-quinazolinamine hydrochloride has various potential applications in scientific research. It has been extensively studied for its anticancer properties and has been found to inhibit the growth of various cancer cells, including lung cancer, breast cancer, and colon cancer. It has also been studied for its anti-inflammatory and analgesic effects and has shown promising results in reducing inflammation and pain.
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5.ClH/c1-16(17-8-4-3-5-9-17)22-20-18-10-6-7-11-19(18)23-21(24-20)26-14-12-25(2)13-15-26;/h3-11,16H,12-15H2,1-2H3,(H,22,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZDLAYSDVLHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazin-1-yl)-N-(1-phenylethyl)quinazolin-4-amine;hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.